BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Efficacy Analysis of K-111 and
Fenofibrate in Lipid Management

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: K-111

Cat. No.: B1673201

In the landscape of therapeutic interventions for dyslipidemia, a condition characterized by
abnormal lipid levels in the bloodstream, peroxisome proliferator-activated receptor alpha
(PPARa) agonists have long been a cornerstone of treatment. Fenofibrate, a widely prescribed
fibric acid derivative, exemplifies this class of drugs. This guide provides a detailed comparison
of the discontinued investigational drug K-111 and the established therapeutic agent
fenofibrate, with a focus on their efficacy as illuminated by available clinical trial data. For the
purpose of a clinically relevant comparison, this guide will focus on pemafibrate (K-877), a
highly selective PPARa modulator developed by the same company as K-111 and for which
direct comparative data with fenofibrate exists. The development of K-111 was discontinued,
and pemafibrate represents the progression of this line of research.

Mechanism of Action: A Shared Pathway

Both K-111 and fenofibrate exert their therapeutic effects by activating PPARa, a nuclear
receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2]
Activation of PPARa leads to the transcription of a suite of genes involved in fatty acid
oxidation, lipoprotein metabolism, and inflammation. This shared mechanism results in a
reduction of triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2]
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Fig. 1: Simplified signaling pathway of K-111 and fenofibrate.

Comparative Efficacy: Insights from Clinical Trials

Direct comparative clinical trials between K-111 and fenofibrate are not publicly available due
to the discontinuation of K-111's development. However, a phase Il clinical trial provides
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valuable data comparing pemafibrate (K-877) to fenofibrate in patients with dyslipidemia.

Data Presentation

The following tables summarize the quantitative data from a 12-week, randomized, double-

blind, placebo-controlled phase Il trial involving patients with high triglyceride and low HDL-C

levels.

Table 1: Percent Change in Lipid Parameters from Baseline

Remnant-like

Treatment . . i

Triglycerides HDL-C VLDL-C Particle (RLP)
Group

Cholesterol

Pemafibrate (0.1

-42.6% +16.0% -49.3% -55.2%
mg/day)
Pemafibrate (0.2

-42.7% +18.7% -50.9% -61.5%
mg/day)
Pemafibrate (0.4

-45.0% +21.0% -55.1% -66.7%
mg/day)
Fenofibrate (100

-29.7% +14.8% -34.8% -49.0%
mg/day)
Placebo -3.5% +3.4% -2.8% -10.4%

Data adapted from a phase 2 clinical trial of pemafibrate (K-877). VLDL-C: Very-Low-Density

Lipoprotein Cholesterol.

Table 2: Percent Change in Apolipoproteins from Baseline
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Apolipoprotein C-lll (ApoC-

Treatment Group Apolipoprotein B (ApoB) )

Pemafibrate (0.1 mg/day) -11.0% -34.2%
Pemafibrate (0.2 mg/day) -11.6% -38.5%
Pemafibrate (0.4 mg/day) -14.6% -44.4%
Fenofibrate (100 mg/day) -4.4% -18.9%
Placebo +1.2% +2.1%

Data adapted from a phase 2 clinical trial of pemafibrate (K-877).

Experimental Protocols

The data presented above is derived from a multicenter, randomized, double-blind, placebo-

and active-controlled phase 2 clinical trial.
Study Design:

» Population: Patients with high triglyceride levels (=150 mg/dL and <500 mg/dL) and low HDL-
C levels (<40 mg/dL).

« Intervention: Participants were randomized to receive one of the following treatments for 12

weeks:

o Pemafibrate (K-877) at doses of 0.1 mg/day, 0.2 mg/day, or 0.4 mg/day.
o Fenofibrate at a dose of 100 mg/day.

o Placebo.

o Primary Efficacy Endpoint: The primary outcome measured was the percent change in
fasting serum triglyceride levels from baseline to the end of the 12-week treatment period.

o Secondary Efficacy Endpoints: Secondary outcomes included the percent changes in other
lipid parameters such as HDL-C, VLDL-C, RLP-C, ApoB, and ApoC-lil.
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+ Lipid Measurement: Fasting blood samples were collected at baseline and at specified
intervals throughout the study. Serum lipid and apolipoprotein levels were determined using
standard laboratory techniques.

Clinical Trial Workflow
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Fig. 2: Experimental workflow of the comparative clinical trial.

Conclusion
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While K-111's development was halted, the comparative data available for the structurally
related and more selective PPARa modulator, pemafibrate (K-877), suggests a potent lipid-
modifying profile. In the head-to-head comparison, pemafibrate demonstrated a more
pronounced reduction in triglycerides, VLDL-C, RLP-C, ApoB, and ApoC-IIl compared to
fenofibrate at the doses tested. Both agents showed an ability to increase HDL-C levels. This
guide, by presenting the available quantitative data and experimental context, offers
researchers and drug development professionals a concise overview of the comparative
efficacy of these PPARa agonists. The findings underscore the potential for developing more
selective modulators within this class to optimize therapeutic outcomes in the management of
dyslipidemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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